3,3',4',5-Tetrachlorobiphenyl-4-OL
Overview
Description
3,3’,4’,5-Tetrachlorobiphenyl-4-OL is a chemical compound . It is a member of the class of hydroxybiphenyls that is biphenyl-4-ol substituted by chloro groups at positions 2’, 3, 5 and 5’ respectively .
Molecular Structure Analysis
The molecular formula of 3,3’,4’,5-Tetrachlorobiphenyl-4-OL is C₁₂H₆Cl₄O . The canonical SMILES representation is C1=CC(=C(C=C1C2=CC(=C(C(=C2)Cl)O)Cl)Cl)Cl .Scientific Research Applications
Chromatographic Analysis and Quantitation
Research by Kamops et al. (1979) explored the separation and quantitation of various chlorobiphenyls, including 3,3',4,4'-Tetrachlorobiphenyl, using column chromatography and gas-liquid chromatography. This study highlighted the methodological advancements in analyzing chlorobiphenyl compounds, which are crucial for environmental and toxicological studies (Kamops et al., 1979).
Estrogenic and Thyroid Hormone Activity
Shiraishi et al. (2003) investigated the estrogenic and thyroid hormone activities of hydroxy-polychlorinated biphenyls, including variants of tetrachlorobiphenyl. This research is significant for understanding the endocrine-disrupting potential of these compounds (Shiraishi et al., 2003).
Toxicity and Embryo Development
Brunström and Darnerud (1983) studied the toxicity of 3,3',4,4'-Tetrachlorobiphenyl in chick embryos, revealing insights into the teratogenic and toxic effects of these compounds in early development (Brunström & Darnerud, 1983).
Synthesis and Chemical Properties
Reich and Reich (1990) conducted a study on the preparation of 3,3',4,4'-Tetrachlorobiphenyl arene oxide, contributing to the understanding of the chemical synthesis and properties of chlorinated biphenyls (Reich & Reich, 1990).
Antiestrogenic and Antitumorigenic Activity
Ramamoorthy et al. (1999) investigated the antiestrogenic and antitumorigenic activity of 3,3',4,4'-Tetrachlorobiphenyl, providing valuable insights into its potential biomedical applications (Ramamoorthy et al., 1999).
In Vivo Metabolism
Koga et al. (1989) identified metabolites of tetrachlorobiphenyl in rat faeces, contributing to the understanding of its metabolism in living organisms (Koga et al., 1989).
Pharmacokinetics in Rats
Tuey and Matthews (1977) focused on the pharmacokinetics of a tetrachlorobiphenyl congener in rats, providing important data on its distribution, metabolism, and excretion (Tuey & Matthews, 1977).
Oxidation Kinetics in Supercritical Water
Anitescu and Tavlarides (2002) examined the oxidation kinetics of tetrachlorobiphenyl decomposition in supercritical water, offering insights into environmental remediation techniques (Anitescu & Tavlarides, 2002).
Excretion and Tissue Retention in Mice
Wehler et al. (1989) studied the excretion and tissue retention of hydroxylated metabolites of 3,3',4,4'-Tetrachlorobiphenyl in mice, contributing to the understanding of its biological impact (Wehler et al., 1989).
properties
IUPAC Name |
2,6-dichloro-4-(3,4-dichlorophenyl)phenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6Cl4O/c13-8-2-1-6(3-9(8)14)7-4-10(15)12(17)11(16)5-7/h1-5,17H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQGVZEFZWFEKQR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=C(C(=C2)Cl)O)Cl)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6Cl4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60149742 | |
Record name | 3,3',4',5-Tetrachloro-(1,1'-biphenyl)-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60149742 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,3',4',5-Tetrachlorobiphenyl-4-OL | |
CAS RN |
111810-41-4 | |
Record name | 4′-Hydroxy-3,3′,4,5′-tetrachlorobiphenyl | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=111810-41-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (1,1'-Biphenyl)-4-ol, 3,3',4',5-tetrachloro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111810414 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,3',4',5-Tetrachloro-(1,1'-biphenyl)-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60149742 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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